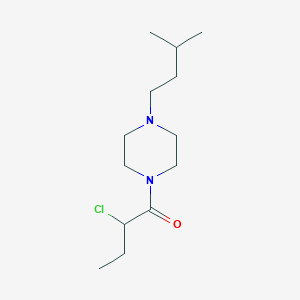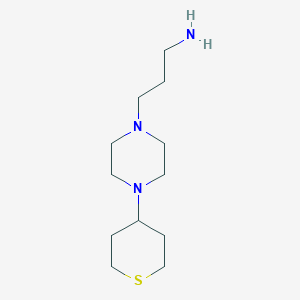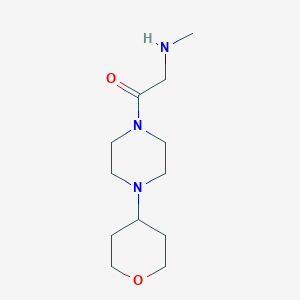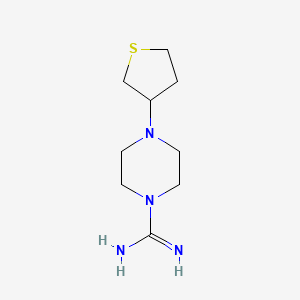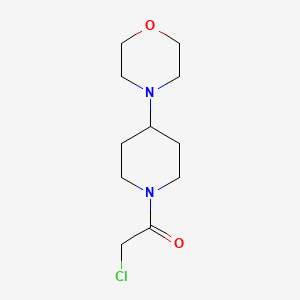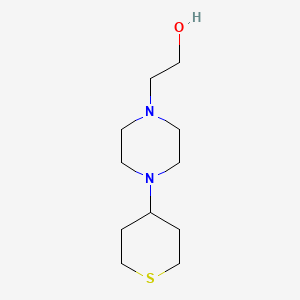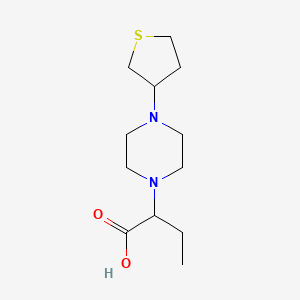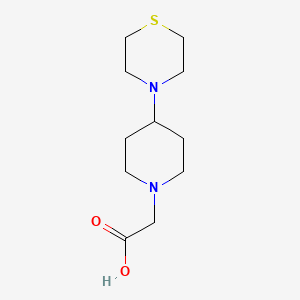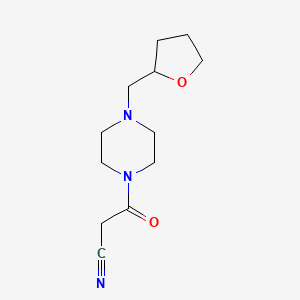
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
概要
説明
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, commonly referred to as 3-Amino-1-FEP, is an organic compound that has been extensively studied in the past few decades due to its various scientific applications. This compound has been used in many different fields, such as drug development, medicinal chemistry, and biochemistry. It has been found to have a wide range of properties, including a high affinity for certain proteins, and has been used in the synthesis of various drugs.
作用機序
The mechanism of action of 3-Amino-1-FEP is not entirely understood, but it is thought to involve binding to certain proteins and altering their structure and activity. It is believed that this binding is mediated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Amino-1-FEP has been found to interact with certain enzymes, which may explain its ability to modify the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-1-FEP are not entirely understood, but it has been found to have a wide range of effects on various biochemical and physiological processes. For example, it has been found to have an effect on the activity of certain enzymes, as well as on the expression of certain genes. Additionally, it has been found to have an effect on cell proliferation and differentiation, as well as on the metabolism of certain drugs.
実験室実験の利点と制限
3-Amino-1-FEP has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a high affinity for certain proteins, which makes it useful for studying protein-ligand interactions. However, it also has some limitations for use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it has a relatively short half-life, which means that it must be used quickly after synthesis.
将来の方向性
There are a number of potential future directions for the use of 3-Amino-1-FEP. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of 3-Amino-1-FEP in drug development and medicinal chemistry. Finally, further research could be done to explore the potential uses of 3-Amino-1-FEP in other fields, such as biotechnology and nanotechnology.
科学的研究の応用
3-Amino-1-FEP has been used in a variety of scientific research applications, including drug development and medicinal chemistry. It has been found to have a high affinity for certain proteins, which makes it a useful tool for studying protein-ligand interactions. Additionally, it has been used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents.
生化学分析
Biochemical Properties
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosinase, a type 3 copper-containing enzyme involved in melanogenesis . The nature of these interactions often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert antimelanogenic effects on B16F10 cells without causing cytotoxicity . This indicates its potential use in treatments for hyperpigmentation disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing the conversion of mono- or di-phenolic compounds to melanin . This inhibition can lead to reduced melanin production, making it a potential candidate for skin-whitening agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under various conditions, but its activity can degrade over extended periods. Long-term effects on cellular function have been observed, with continuous exposure leading to sustained inhibition of melanogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects. At higher doses, toxic effects such as cytotoxicity and disruption of normal cellular functions have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for this compound, facilitating its uptake into cells . This transporter-mediated distribution ensures that the compound reaches its target sites effectively.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy .
特性
IUPAC Name |
3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAYGPZWNCYYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)
